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Neodymium oxide sulphide

Thermal stability Phase diagram Refractory materials

Neodymium oxide sulphide (neodymium oxysulfide, Nd₂O₂S, CAS 12035-29-9) is a refractory rare-earth oxysulfide crystallizing in a layered structure that alternates [Nd₂O₂]²⁺ slabs with S²⁻ sheets. Its congruent melting point of 2050 ± 30 °C, optical band gap of 4.28 eV, and Vickers microhardness of 593 ± 4 HV position it as a high-stability material distinctly separate from its parent oxide Nd₂O₃ and the sesquisulfide Nd₂S₃ within the Nd₂S₃–Nd₂O₃ phase system.

Molecular Formula NdOS-
Molecular Weight 192.31 g/mol
CAS No. 12035-29-9
Cat. No. B1499269
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNeodymium oxide sulphide
CAS12035-29-9
Molecular FormulaNdOS-
Molecular Weight192.31 g/mol
Structural Identifiers
SMILES[O-2].[S-2].[Nd+3]
InChIInChI=1S/Nd.O.S/q+3;2*-2
InChIKeyBVBGRPFHISQQPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Neodymium Oxide Sulphide (Nd₂O₂S) Procurement Guide: Core Physicochemical Identity and Supply-Chain Context


Neodymium oxide sulphide (neodymium oxysulfide, Nd₂O₂S, CAS 12035-29-9) is a refractory rare-earth oxysulfide crystallizing in a layered structure that alternates [Nd₂O₂]²⁺ slabs with S²⁻ sheets [1]. Its congruent melting point of 2050 ± 30 °C, optical band gap of 4.28 eV, and Vickers microhardness of 593 ± 4 HV position it as a high-stability material distinctly separate from its parent oxide Nd₂O₃ and the sesquisulfide Nd₂S₃ within the Nd₂S₃–Nd₂O₃ phase system [1]. The compound functions as a direct n-type semiconductor in the Ln₁₀S₁₄O family (band gap 2.64 eV for the Nd congener) [2] and exhibits fundamentally altered crystal-field parameters relative to Nd₂O₃, with the experimental B₂₀ parameter reversing sign (+194 cm⁻¹ versus −800 cm⁻¹) [3].

Why Nd₂O₃ or Nd₂S₃ Cannot Functionally Replace Neodymium Oxide Sulphide: A Quantitative Segue to Procurement-Relevant Differentiation


Superficial arguments of shared neodymium content obscure the fact that Nd₂O₂S, Nd₂O₃, and Nd₂S₃ constitute a ternary phase system with distinct processing windows, electronic structures, and application-specific benchmarks [1]. The oxysulfide's congruent melting point exceeds that of Nd₂S₃ by roughly 250 °C, its optical band gap is roughly 2.2 eV wider than that of Nd₂S₃, and its crystal-field environment—as evidenced by the sign reversal in the B₂₀ parameter—differs fundamentally from Nd₂O₃ [2][3]. Consequently, substituting a generic neodymium compound into a design optimized for Nd₂O₂S can alter thermal budget, optical transparency, ligand-field splitting, or catalytic selectivity by margins that demand experimental re-validation. The quantitative evidence assembled below maps the specific dimensions along which Nd₂O₂S materially outperforms or diverges from its closest chemical analogs.

Neodymium Oxide Sulphide: Six Comparator-Anchored Evidence Dimensions for Scientific Buyer Decisions


Congruent Melting Point Advantage of Nd₂O₂S Over Nd₂S₃ Determines Refractory Processing Windows

In a direct DSC-based head-to-head examination within the Nd₂S₃–Nd₂O₃ phase system, Nd₂O₂S melts congruently at 2050 ± 30 °C, whereas Nd₂S₃ exhibits a congruent melting peak at only 1801 ± 4.9 °C [1]. This 249 °C advantage directly translates into a broader high-temperature processing window for Nd₂O₂S, which also eliminates the polymorphic transformation complication observed in Nd₂S₃ (α→γ transition at 1183 ± 1.8 °C) [1].

Thermal stability Phase diagram Refractory materials

Microhardness Superiority Over Nd₂S₃ Phases Quantifies Mechanical Robustness for Coating and Composite Designs

Within the same Nd₂S₃–Nd₂O₃ phase study, Vickers microhardness measurements reveal a clear ranking: Nd₂O₂S exhibits H = 593 ± 4 HV, exceeding both Nd₁₀S₁₄O (549 ± 10 HV) and α-Nd₂S₃ (451 ± 4 HV) [1]. This quantitative differentiation identifies Nd₂O₂S as the mechanically most resilient phase among the characterized compounds in the ternary system.

Mechanical properties Microhardness Coating durability

Optical Band Gap Differentiation of Nd₂O₂S vs Nd₂S₃ and Nd₁₀S₁₄O Governs Optoelectronic Device Spectral Selection

Optical band gap measurements on the ternary phases show Nd₂O₂S exhibits Eg = 4.28 eV, while α-Nd₂S₃ displays Eg = 1.93 eV and Nd₁₀S₁₄O shows Eg = 2.63 eV (as-synthesized at 1050 °C) [1]. The 2.35 eV gap width difference between the oxysulfide and sesquisulfide places them in entirely different spectral utilization regimes—Nd₂O₂S is transparent deep into the UV, whereas Nd₂S₃ absorbs across the visible region.

Optical band gap Optoelectronic selection Optical ceramics

Crystal-Field B₂₀ Parameter Sign Reversal Between Nd₂O₂S and Nd₂O₃ Drives Distinct Optical and Magnetic Spectroscopic Selection

Electrostatic crystal-field calculations incorporating point-charge and induced-dipole contributions reveal that the experimental B₂₀ crystal-field parameter for Nd₂O₂S is +194 cm⁻¹, whereas for Nd₂O₃ it is −800 cm⁻¹ [1]. The sign reversal indicates a fundamentally different ligand-field splitting pattern, which directly governs the Stark-level manifold and therefore the 4f–4f transition intensities used in photoluminescent and laser-gain media.

Crystal field Optical spectroscopy Magnetic susceptibility

Li–S Battery Separator: Nd₂O₂S-C/PP Outperforms Nd₂O₃-C/PP in Capacity Retention and Polysulfide Chemisorption

In a systematic comparative study of modified Li–S battery separators, the Nd₂O₂S-doped carbon/polypropylene (Nd₂O₂S-C/PP) separator delivered 902 mAh g⁻¹ specific discharge capacity after 1000 cycles at 0.2 C, with 99.3% Coulombic efficiency and 77.5% capacity retention, whereas the Nd₂O₃-C/PP analogue and bare PP controls showed inferior cycling stability [1]. DFT calculations confirmed that Nd₂O₂S possesses stronger adsorption capability and superior catalytic conversion activity toward lithium polysulfides (LiPSs) compared to Nd₂O₃, attributed to dual metal–oxygen (M–O) and metal–sulfur (M–S) bonding centers [1].

Lithium-sulfur battery Separator coating Polysulfide adsorption

Tunable Direct Band Gap in the Ln₁₀S₁₄O Oxysulfide Series Positions Nd Conformer for Specific Photoelectrochemical Voltage Windows

Within the isostructural Ln₁₀S₁₄O series (Ln = La, Pr, Nd, Sm), Tauc plot analysis and the absorption spectrum fitting method (DASF) establish that all members are direct n-type semiconductors with band gaps of 2.84 eV (La), 2.02 eV (Ce), 2.56 eV (Pr), 2.64 eV (Nd), and 2.41 eV (Sm) [1]. Surface photovoltage spectroscopy shows that the Nd-containing oxysulfide generates a photovoltage (ΔCPD) of –0.4 to –1.1 V under near-band-gap illumination, characteristic of n-type behaviour [1]. The 2.64 eV direct gap of the Nd phase is narrower than that of La (2.84 eV) but wider than those of Pr and Sm, allowing spectral-response tuning.

Band gap engineering n-Type semiconductor Photoelectrochemistry

Procurement-Aligned Application Scenarios for Neodymium Oxide Sulphide Based on Quantified Differentiation


Ultra-High-Temperature Optical Ceramics Requiring Congruent Melting Above 2000 °C

When designing optical-grade refractory ceramics that must survive melt-processing or service above 2000 °C without undergoing solid-state phase transitions, Nd₂O₂S provides a congruent melting point of 2050 ± 30 °C and avoids the α→γ polymorphic transformation that complicates Nd₂S₃ processing [1]. The 4.28 eV optical band gap ensures UV transparency, while the 593 HV microhardness delivers mechanical durability [1].

Li–S Battery Separator Coatings for Long-Cycle, High-Coulombic-Efficiency Cells

R&D groups commercializing Li–S batteries can leverage Nd₂O₂S–carbon composite separator coatings to achieve 902 mAh g⁻¹ after 1000 cycles at 0.2 C with 99.3% Coulombic efficiency, outperforming Nd₂O₃-based coatings [1]. The dual M–O/M–S chemisorption mechanism directly suppresses the polysulfide shuttle, a differentiation that pure oxide or pure sulfide coatings cannot replicate [1].

Near-UV Photoelectrochemical Cells Demanding a Direct 2.64 eV n-Type Semiconductor

For photoelectrochemical water splitting or photovoltaic devices requiring a direct n-type semiconductor with a band gap near 2.6 eV, the Nd-based Ln₁₀S₁₄O oxysulfide (Eg = 2.64 eV) offers a narrower gap than the La congener (2.84 eV) while maintaining n-type character, as confirmed by surface photovoltage spectroscopy (ΔCPD −0.4 to −1.1 V) and Mott–Schottky analysis [1]. Selection of the Nd host over La, Pr, or Sm directly adjusts the spectral onset and achievable photovoltage.

Nd³⁺-Doped Laser-Gain Media or Phosphors Requiring a Specific Crystal-Field Environment

The sign reversal of the B₂₀ crystal-field parameter between Nd₂O₂S (+194 cm⁻¹) and Nd₂O₃ (−800 cm⁻¹) fundamentally alters the Stark-level manifold governing 4f–4f transition wavelengths and intensities [1]. Researchers developing Nd³⁺-doped phosphors, laser ceramics, or optical temperature sensors must therefore specify the Nd₂O₂S host when the desired emission branching ratios or excited-state lifetimes depend on the weaker, positive B₂₀ field, as opposed to the stronger, negative field of the oxide [1][2].

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